pKa₄ of the Bisphosphonate Leaving Group: CF₂ vs. CH₂, CHF, CCl₂, and Natural Pyrophosphate (O)
The difluoromethylene (CF₂) bridge confers the lowest pKa₄ among all carbon-bridged bisphosphonate leaving groups, making the CF₂-bisphosphonate leaving group substantially more acidic than the CH₂ analogue and even more acidic than natural pyrophosphate [1]. A lower leaving-group pKa₄ facilitates Pα–Olg bond cleavage and accelerates the nucleotidyl transfer rate in polymerase-catalyzed reactions [2]. The pKa₄ of the bisphosphonic acid derived from tetraethyl difluoromethylenebisphosphonate is 7.8, compared with 10.5 for the methylene (CH₂) analogue, 9.0 for the monofluoromethylene (CHF) analogue, 8.8 for the dichloromethylene (CCl₂) analogue, and 8.6–8.9 for natural pyrophosphate (O) [1].
| Evidence Dimension | pKa₄ of bisphosphonate leaving group (conjugate acid of HL³⁻) |
|---|---|
| Target Compound Data | CF₂: pKa₄ = 7.8 |
| Comparator Or Baseline | CH₂: pKa₄ = 10.5; CHF: pKa₄ = 9.0; CCl₂: pKa₄ = 8.8; O (pyrophosphate): pKa₄ = 8.6–8.9 |
| Quantified Difference | ΔpKa₄ (CF₂ vs. CH₂) = −2.7 units; ΔpKa₄ (CF₂ vs. CHF) = −1.2 units; ΔpKa₄ (CF₂ vs. CCl₂) = −1.0 unit; ΔpKa₄ (CF₂ vs. O) = −0.8 to −1.1 units |
| Conditions | pKa₄ values experimentally determined in solution; compiled in Sucato et al., Biochemistry 2007, Table 2 and Figure 1 |
Why This Matters
For users designing polymerase or kinase probes, the CF₂ bridge's uniquely low pKa₄ directly translates into altered leaving-group ability and catalytic mechanism, a property not reproducible with CH₂- or CHF-bridged congeners.
- [1] Sucato, C.A.; Upton, T.G.; Kashemirov, B.A.; Batra, V.K.; Wilson, S.H.; Goodman, M.F.; McKenna, C.E. Modifying the β,γ Leaving-Group Bridging Oxygen Alters Nucleotide Incorporation Efficiency, Fidelity, and the Catalytic Mechanism of DNA Polymerase β. Biochemistry 2007, 46 (18), 5431–5444. (Data from Table 2 and Figure 1) View Source
- [2] Kamerlin, S.C.; McKenna, C.E.; Goodman, M.F.; Warshel, A. A computational study of the hydrolysis of dGTP analogues with halomethylene-modified leaving groups in solution: implications for the mechanism of DNA polymerases. Biochemistry 2009, 48 (25), 5963–5971. View Source
